(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 1338222-43-7
VCID: VC7236174
InChI: InChI=1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m0.../s1
SMILES: C1CC(CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl
Molecular Formula: C11H20Cl3N3
Molecular Weight: 300.65

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride

CAS No.: 1338222-43-7

Cat. No.: VC7236174

Molecular Formula: C11H20Cl3N3

Molecular Weight: 300.65

* For research use only. Not for human or veterinary use.

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride - 1338222-43-7

Specification

CAS No. 1338222-43-7
Molecular Formula C11H20Cl3N3
Molecular Weight 300.65
IUPAC Name (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine;trihydrochloride
Standard InChI InChI=1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m0.../s1
Standard InChI Key VDRJBPACIMTLEE-KAFJHEIMSA-N
SMILES C1CC(CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride, reflecting its stereochemistry at the piperidine C3 position . Its molecular formula is C₁₁H₂₀Cl₃N₃, with a molecular weight of 300.7 g/mol . The free base form (prior to hydrochloride salt formation) has a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .

Stereochemical Configuration

The (S)-enantiomer is distinguished by its absolute configuration at the piperidine C3 position, as evidenced by its SMILES notation:
C1C[C@H](CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl .
This stereochemical detail is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Key Identifiers

  • CAS Registry Number: 1713160-76-9

  • PubChem CID (Free Base): 53256917

  • Synonym: KS-6669

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride typically involves a multi-step process:

  • Formation of Pyridin-2-ylmethyl Intermediate:
    Alkylation of pyridine-2-carbaldehyde with a suitable reagent (e.g., chloromethyl pyridine) yields the pyridin-2-ylmethyl moiety .

  • Coupling with Piperidin-3-amine:
    Reductive amination or nucleophilic substitution links the pyridinylmethyl group to the piperidine ring. For example, condensation of 4-chloro intermediates with piperidine derivatives under refluxing ethanol has been reported for analogous compounds .

  • Salt Formation:
    Treatment with hydrochloric acid converts the free base to the trihydrochloride salt, enhancing solubility and stability .

Optimization Challenges

  • Stereochemical Control: Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer .

  • Byproduct Management: Chlorination steps may yield ether side products (e.g., 5b in Scheme 1 of ), necessitating purification via column chromatography.

Physicochemical Properties

Computed Properties

PropertyValueSource
Hydrogen Bond Donors5
Hydrogen Bond Acceptors3
Rotatable Bonds3
Exact Mass299.072281 Da
Topological Polar Surface Area43.5 Ų

Solubility and Stability

  • Solubility: High aqueous solubility due to trihydrochloride salt formation (>50 mg/mL in water) .

  • Stability: Stable under ambient conditions but hygroscopic; requires storage in desiccators .

Comparative Analysis with Enantiomers

(S) vs. (R) Enantiomers

Property(S)-Enantiomer(R)-Enantiomer
PubChem CID53256917 53256506
Specific RotationNot reportedNot reported
Biological ActivityHypothesized σ receptor affinityStudied in kinase inhibition

Enantiomeric divergence underscores the need for chiral resolution in drug development.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with σ receptors or ion channels using radioligand binding assays.

  • Preclinical Testing: Evaluate efficacy in rodent models of edema or neurodegeneration .

  • Formulation Development: Explore prodrug strategies to enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator